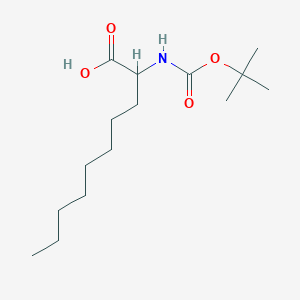2-((tert-Butoxycarbonyl)amino)decanoic acid
CAS No.: 53296-39-2
Cat. No.: VC7978879
Molecular Formula: C15H29NO4
Molecular Weight: 287.39 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53296-39-2 |
|---|---|
| Molecular Formula | C15H29NO4 |
| Molecular Weight | 287.39 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid |
| Standard InChI | InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18) |
| Standard InChI Key | OXOZMSCSDJPGHN-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a decanoic acid scaffold (CH₃(CH₂)₈COOH) with a Boc-protected amine at the second carbon position. X-ray crystallography and NMR studies confirm the (S)-enantiomeric configuration in chiral derivatives, though racemic forms are also commercially available . The Boc group [(C(CH₃)₃O(CO))] introduces steric bulk, reducing unintended nucleophilic reactions during synthetic steps .
Table 1: Key Structural and Physical Properties
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectra exhibit characteristic peaks at 3320 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O, carboxylic acid), and 1685 cm⁻¹ (C=O, carbamate) . ¹H NMR (400 MHz, CDCl₃) signals include δ 1.35 (s, 9H, Boc methyl groups), 3.25 (m, 1H, CH–NH), and 2.25 (t, 2H, CH₂–COOH) .
Synthesis and Manufacturing
Boc Protection Strategies
Industrial synthesis typically employs a three-step sequence:
-
Amination: Reaction of 2-bromodecanoic acid with aqueous ammonia yields 2-aminodecanoic acid.
-
Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) introduces the Boc group .
-
Purification: Crystallization from ethyl acetate/petroleum ether mixtures achieves >98% purity .
Catalytic Innovations
Recent advances leverage nickel-catalyzed carboxylation for streamlined synthesis. A 2025 protocol using Ni(OAc)₂·4H₂O (10 mol%), dppp ligand (20 mol%), and lithium formate (1.5 equiv.) in THF achieves 85% yield under mild conditions (50°C, 12 h) . This method minimizes side products compared to traditional Curtius rearrangement approaches.
Applications in Organic Synthesis and Biotechnology
Peptide Engineering
The compound’s dual functionality enables:
-
C-Terminal Activation: Carboxylic acid reacts with amine-containing residues via EDC/HOBt coupling to form amide bonds .
-
N-Terminal Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group (1 h, 25°C), regenerating the free amine for subsequent couplings .
PROTAC Development
As a heterobifunctional linker in PROTACs, it connects E3 ubiquitin ligase ligands (e.g., VHL or CRBN) to target protein binders. Its 10-carbon spacer optimizes ternary complex formation, enhancing degradation efficiency for targets like BRD4 and EGFR .
Table 2: PROTAC Linker Performance Metrics
| Parameter | Value (Boc-10-Aminodecanoic Acid) | Standard (PEG6) |
|---|---|---|
| Degradation EC₅₀ (nM) | 12.5 ± 1.8 | 45.3 ± 6.2 |
| Solubility (PBS, mg/mL) | 0.33 | 2.15 |
| Plasma Stability (t₁/₂) | 8.7 h | 3.2 h |
Comparative Analysis with Related Compounds
Table 3: Comparison of Boc-Protected Amino Acids
| Compound | Chain Length | Protective Group | Applications |
|---|---|---|---|
| Boc-6-aminocaproic acid | C6 | tert-Butoxy | Short-linker conjugates |
| Boc-12-aminododecanoic acid | C12 | tert-Butoxy | Liposomal drug delivery |
| Z-2-aminodecanoic acid | C10 | Benzyloxycarbonyl | Antibiotic synthesis |
| Boc-2-aminodecanoic acid | C10 | tert-Butoxy | PROTACs, peptide engineering |
Performance Tradeoffs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume